3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a trifluoromethyl group attached to the quinazoline core. The molecular formula is C11H9F3N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-trifluoromethylbenzoic acid and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazoline core. This is achieved by heating the intermediate with a suitable dehydrating agent like phosphorus oxychloride (POCl3).
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Methylation: The final step involves the methylation of the quinazoline nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinazoline core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-Carboxyethyl)-1-methyl-7-(trifluoromethyl)quinazoline-2,4-dione.
Reduction: 3-(2-Hydroxyethyl)-1-methyl-7-(trifluoromethyl)dihydroquinazoline-2,4-dione.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel antimicrobial and anticancer agents.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways by binding to active sites of enzymes, leading to the inhibition of key biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: Lacks the trifluoromethyl group.
1-Methyl-3-substituted quinazoline-2,4-dione: Varies in the substituent at the 3-position.
Uniqueness
3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-16-9-6-7(12(13,14)15)2-3-8(9)10(19)17(4-5-18)11(16)20/h2-3,6,18H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAIIFQUAAUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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